3-chloro-N-(diphenylmethyl)propanamide
Description
3-Chloro-N-(diphenylmethyl)propanamide is a chlorinated propanamide derivative featuring a diphenylmethyl group attached to the amide nitrogen. This structure combines a reactive chloroalkyl chain with a bulky aromatic substituent, making it a versatile intermediate in organic synthesis and drug discovery. The chlorine atom at the 3rd position of the propanamide backbone enhances electrophilicity, facilitating nucleophilic substitution reactions, while the diphenylmethyl group contributes to lipophilicity and steric bulk, influencing solubility and binding interactions in biological systems .
Properties
IUPAC Name |
N-benzhydryl-3-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSOFUFZCCLRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(diphenylmethyl)propanamide typically involves the reaction of benzhydrylamine with 3-chloropropionyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(diphenylmethyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-substituted propanamides.
Reduction: Formation of 3-chloro-N-(diphenylmethyl)propanol.
Oxidation: Formation of 3-chloro-N-(diphenylmethyl)propanoic acid.
Scientific Research Applications
3-chloro-N-(diphenylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(diphenylmethyl)propanamide involves its interaction with specific molecular targets, although detailed pathways are not well-documented. The compound’s effects are likely mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Physical Properties
Compound 1 : 3-Chloro-N-(2-((2,4-dichlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)propanamide (7f)
- Structure: Contains a quinazolinone core and dichlorophenoxymethyl group.
- Physical Properties: Melting point: 208–209°C (higher due to crystalline packing from the quinazolinone ring). Spectral Data: IR peaks at 1710 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (amide C=O), and NH resonance at δ 8.30 ppm in $^1$H-NMR .
- Key Difference: The quinazolinone moiety introduces rigidity and hydrogen-bonding capacity, enhancing thermal stability compared to the diphenylmethyl analog .
Compound 2 : N-(Anthracen-9-ylmethyl)-3-chloro-N-(1-phenylethyl)propanamide (6)
- Structure : Anthracenylmethyl and phenylethyl substituents.
- Physical Properties :
Compound 3 : N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structure : Hybrid of ibuprofen (4-isobutylphenyl) and chlorophenethylamine.
- Synthesis : High-yield amidation between 2-(3-chlorophenyl)ethan-1-amine and ibuprofen-derived acyl chloride.
- Characterization : Confirmed via $^1$H/$^13$C-NMR and mass spectrometry .
Compound 4 : 3-Chloro-N-(2-hydroxyphenyl)propanamide
- Structure : Hydroxyphenyl substituent.
- Physical Properties :
- Key Difference : The hydroxyl group improves aqueous solubility but may reduce membrane permeability compared to diphenylmethyl derivatives .
Spectral and Analytical Comparisons
- IR Spectroscopy :
- NMR :
Biological Activity
3-chloro-N-(diphenylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 273.76 g/mol
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against several bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro.
- Cytotoxicity : Studies have indicated that it may have cytotoxic effects on certain cancer cell lines, suggesting a possible role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production in cell cultures | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the chlorine atom and the diphenylmethyl group contribute to its interaction with biological targets such as enzymes or receptors involved in inflammation and cell proliferation.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
- Cancer Research : In vitro experiments revealed that treatment with this compound led to significant apoptosis in breast cancer cells, indicating its potential utility in cancer therapeutics.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
